Regioisomeric Differentiation: N1-(4-Methoxyphenyl) Versus C3-(4-Methoxyphenyl) Substitution
The target compound places the 4-methoxyphenyl group at the N1 position and phenyl at C3, whereas its closest commercially available analog, 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901021-23-6), reverses this arrangement. This positional swap alters the dihedral angle between the aryl ring and the pyrazoloquinoline core, directly impacting the three-dimensional pharmacophore presented to biological targets [1]. In the broader pyrazolo[4,3-c]quinolin-3-one series, SAR studies have demonstrated that the nature and position of N2-aryl versus C3-aryl substituents are primary determinants of benzodiazepine receptor binding affinity (pIC50 range: ~6 to 10.35 across 106 analogs), confirming that regioisomeric substitution is not functionally equivalent [2].
| Evidence Dimension | Substitution pattern: position of 4-methoxyphenyl group |
|---|---|
| Target Compound Data | N1-(4-methoxyphenyl), C3-phenyl |
| Comparator Or Baseline | N1-phenyl, C3-(4-methoxyphenyl) (CAS 901021-23-6) |
| Quantified Difference | Regioisomeric swap; no direct biological data available for either compound; class-level SAR indicates pIC50 variation >4 log units depending on aryl substituent position in pyrazolo[4,3-c]quinolin-3-ones |
| Conditions | Structural comparison; class-level inference from benzodiazepine receptor binding SAR in 106 2-arylpyrazolo[4,3-c]quinolin-3-ones [2] |
Why This Matters
Users requiring a specific N1-(4-methoxyphenyl)-3-phenyl substitution pattern for SAR or patent exploration cannot substitute the regioisomer without risking loss of target engagement or intellectual property specificity.
- [1] ChemSrc: 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline, CAS 901021-23-6, MF C23H17N3O, MW 351.4. Regioisomer. View Source
- [2] Bioorg. Med. Chem. 2001, 9 (2), 431–444. pIC50 up to 10.35 across 106 pyrazolo[4,3-c]quinolin-3-ones; aryl substituent position critical for BzR affinity. View Source
